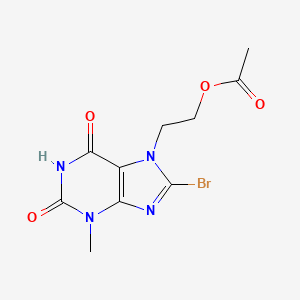![molecular formula C21H18N6O3S2 B2516726 N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 872596-94-6](/img/structure/B2516726.png)
N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide" is a complex molecule that appears to be related to a family of compounds with potential biological activities. The papers provided discuss various derivatives of thiazole and benzamide, which are known for their biological properties, including antiallergy and anticancer activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with acetophenone or chloroacetylbenzene, followed by treatment with thiourea and iodine to yield aminothiazoles. These are then condensed with ethyloxalyl chloride to produce thiazolyloxamates . Another approach for synthesizing benzamide derivatives with a thiadiazole scaffold involves Schiff's bases formation under microwave irradiation, which is a solvent-free method that enhances the efficiency of the synthesis process . A one-pot, multicomponent synthesis method has also been developed for (4-oxothiazolidine-2-ylidene)benzamide derivatives, utilizing unsymmetrical thioureas, various amines, and methyl bromoacetate .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. Single-crystal X-ray analysis is also employed to determine the crystal structures of the new compounds . These techniques ensure the correct identification of the synthesized molecules and their structural integrity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their ability to form stable structures with potential biological activities. The formation of Schiff's bases is a key reaction in creating the desired benzamide derivatives with a thiadiazole scaffold . The multicomponent reactions used to synthesize (4-oxothiazolidine-2-ylidene)benzamide derivatives indicate the versatility of the chemical reactions that can be employed to create such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of thiazole and benzamide groups is indicative of potential biological activity, as seen in the antiallergy activity of the N-(4-substituted-thiazolyl)oxamic acid derivatives . The synthesized compounds' anticancer activity against various human cancer cell lines suggests that these molecules have significant biological relevance, and their properties are conducive to drug-like behavior . The ADMET properties predicted for the synthesized compounds indicate good oral drug-like behavior, which is crucial for the development of new pharmaceuticals .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds with structural features similar to the specified compound, such as benzothiazoles, pyrimidines, and benzamides, are often synthesized for their potential biological activities. For example, research on benzothiazole derivatives has shown their utility in developing anti-inflammatory and analgesic agents, highlighting the significance of such structures in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that the compound could be explored for similar pharmacological properties.
Heterocyclic Compound Synthesis
The incorporation of thiazole and pyrimidine rings into compounds is a common strategy in the synthesis of heterocyclic compounds, which are crucial in drug development due to their diverse biological activities. Studies have demonstrated methods for synthesizing heterocycles containing these motifs, offering pathways that might be applicable to the synthesis of N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide (Vasylyev et al., 1999).
Chemotherapeutic Research
The structural complexity of the compound suggests potential for chemotherapeutic research. Compounds featuring similar structural elements have been synthesized and evaluated for their anticancer activities, indicating the possible application of N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide in this area. For instance, certain benzothiazole derivatives have been found to possess promising antibacterial and anticancer properties, suggesting a potential route for the development of new therapeutic agents (Palkar et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide interacts with its targets by inhibiting the activity of the COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, the compound reduces the production of these inflammatory mediators, thereby alleviating inflammation .
Result of Action
The molecular and cellular effects of N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation . This can result in relief from symptoms associated with conditions like arthritis and other inflammatory diseases .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-amino-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S2/c1-11-7-8-13-14(9-11)32-21(23-13)24-15(28)10-31-20-26-17(22)16(19(30)27-20)25-18(29)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,25,29)(H,23,24,28)(H3,22,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZCHWJNFHWMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516643.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516651.png)



![3-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2516656.png)

![1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2516661.png)


![Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516664.png)
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2516665.png)
![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)